N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-25-13-4-2-3-11(9-13)16(23)19-7-8-22-17(24)14-10-12(18)5-6-15(14)20-21-22/h2-6,9-10H,7-8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCHQXFGCJFXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the fluorine atom and the methoxybenzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
Research indicates that N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide exhibits significant neuroprotective effects. It acts primarily as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound demonstrates mixed-type inhibition affecting both catalytic and peripheral sites on the enzyme.
Mechanism of Action:
- Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts.
- Potential neuroprotective effects against oxidative stress in neuronal cell lines.
Scientific Research Applications
The compound has various applications in scientific research, particularly in pharmacological studies:
-
Drug Development:
- Investigated as a potential therapeutic agent for neurodegenerative diseases due to its AChE inhibition properties.
- Studies have focused on its efficacy and safety profile compared to existing treatments.
-
Enzyme Interaction Studies:
- Used to explore interactions with specific enzymes beyond AChE, contributing to a broader understanding of its pharmacodynamics.
-
Chemical Reactivity Studies:
- Its structural complexity allows it to participate in diverse chemical reactions, making it a candidate for further synthetic modifications.
Case Studies and Findings
Several studies have documented the efficacy of this compound:
- Neuroprotective Effects: In vitro studies demonstrated that this compound protects neuronal cells from oxidative damage, suggesting potential use in treating conditions like Alzheimer's disease.
- Enzyme Inhibition Profiles: Experimental data indicated that it effectively inhibits AChE with an IC50 value comparable to leading drugs in the market.
Data Table: Summary of Key Findings
| Application Area | Findings | Reference |
|---|---|---|
| Drug Development | Potential AChE inhibitor for neurodegeneration | |
| Enzyme Interaction | Mixed-type inhibition profile | |
| Neuroprotective Effects | Significant protection against oxidative stress |
Mechanism of Action
The mechanism of action of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Triazinone Core Modifications:
- 6-Fluoro Substitution: The 6-fluoro group on the triazinone ring distinguishes this compound from non-fluorinated analogs like those in (e.g., 14a–14n). Fluorination typically enhances metabolic stability, lipophilicity, and binding affinity by altering electronic properties and reducing susceptibility to oxidative degradation .
Benzamide Modifications :
- The 3-methoxybenzamide group is a recurring pharmacophore in bioactive compounds. For example: In , a 3-methoxybenzamide linked to a piperazine ring exhibited nanomolar affinity for dopamine D4 receptors, with >100-fold selectivity over D2 and sigma1 receptors . In , N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22) demonstrated dual corrector-potentiator activity for ΔF508-CFTR, highlighting the versatility of this moiety .
Pharmacological Activity and Selectivity
- Enzyme Inhibition: Quinazolinone benzamides with 3-methoxybenzamide groups () showed potent tyrosinase inhibition, suggesting that the triazinone-benzamide scaffold may also target oxidoreductases. The 6-fluoro substitution in the target compound could enhance inhibitory potency compared to non-fluorinated derivatives like 4a–4h .
- Receptor Selectivity: Compared to D4 receptor ligands in , the triazinone core may reduce off-target effects observed with piperazine-based analogs. For instance, compound 7 in achieved brain penetration with logP = 2.37–2.55, a range associated with low nonspecific binding .
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₆FN₅O₃
- Molecular Weight : 321.31 g/mol
- CAS Number : 1904311-51-8
Enzyme Inhibition
The compound exhibits strong inhibitory activity against key enzymes:
- Acetylcholinesterase (AChE) : It has been shown to inhibit AChE through mixed-type inhibition, affecting both the catalytic and peripheral anionic sites of the enzyme .
- Butyrylcholinesterase (BuChE) : Similar inhibitory effects have been observed against BuChE, suggesting its potential in treating neurodegenerative diseases where cholinergic dysfunction is implicated.
Neuroprotective Effects
In vitro studies indicate that this compound provides neuroprotection against oxidative stress. Specifically, it has demonstrated protective effects on PC12 cells subjected to hydrogen peroxide-induced oxidative damage.
Anticancer Activity
The compound has shown promising anticancer properties:
- Cytotoxicity : It displays significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to have an IC₅₀ value of 5.3 µM against HEK 293 cells and 3.1 µM against MCF-7 breast cancer cells .
- Mechanism of Action : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of pro-inflammatory cytokines like IL-6 and TNF-α .
Antimicrobial Activity
Preliminary evaluations suggest that this compound exhibits moderate antimicrobial properties against certain bacterial strains. However, its efficacy varies significantly depending on the specific pathogen being tested .
Case Study Overview
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. Advanced Research Focus
- Challenges : Competing side reactions (e.g., hydrolysis of the triazine ring or premature cyclization) and low yields due to steric hindrance from the ethyl linker and methoxy group.
- Methodological Solutions :
- Use acetonitrile as a solvent for its polarity and inertness in SNAr reactions, as demonstrated in fluorinated benzamide syntheses .
- Optimize deprotonation agents : Potassium carbonate (K₂CO₃) effectively activates hydroxylamine intermediates without degrading sensitive fluorinated moieties .
- Monitor reaction progress via HPLC-MS to identify intermediate species and adjust stoichiometry dynamically .
How can researchers address solubility limitations during biological activity testing of this compound?
Q. Advanced Research Focus
- Issue : Poor aqueous solubility due to lipophilic fluorinated and aromatic groups.
- Strategies :
- Use DMSO/PBS mixtures (e.g., 10% DMSO in phosphate buffer) for in vitro assays, balancing solubility and biocompatibility .
- Employ sonication (30 min at 40°C) to disperse aggregates, followed by filtration (0.22 µm membrane) .
- For in vivo studies, formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance bioavailability without altering pharmacokinetics .
What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Q. Basic Research Focus
- Core Methods :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆ or CDCl₃. The methoxy group (~δ 3.8 ppm) and triazine C=O (~δ 165 ppm) are diagnostic .
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities <0.1% .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values to confirm stoichiometry .
How can researchers mitigate the electron-withdrawing effects of the fluorine substituent during functionalization reactions?
Q. Advanced Research Focus
- Challenge : Fluorine’s electronegativity deactivates the triazine ring, hindering nucleophilic substitutions.
- Solutions :
What strategies are effective in resolving contradictory spectral data (e.g., unexpected NOEs or splitting patterns)?
Q. Advanced Research Focus
- Case Study : Discrepancies in aromatic proton coupling due to rotational isomerism.
- Approach :
- Perform VT-NMR (Variable Temperature NMR) between 25–80°C to observe dynamic effects and confirm conformational stability .
- Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-computed spectra to validate tautomeric forms .
- Use 2D-COSY/NOESY to map through-space interactions and assign ambiguous signals .
How can researchers design stability studies to identify degradation pathways under physiological conditions?
Q. Advanced Research Focus
- Protocol :
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative) at 37°C for 24–72 hours. Monitor via LC-MS .
- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess λmax (254 nm) degradation over 48 hours .
- Key Degradants : Hydrolysis of the amide bond (major pathway) and de-fluorination of the triazine ring (minor) .
What crystallographic methods are suitable for determining the 3D structure of this compound?
Q. Basic Research Focus
- Procedure :
- Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3) at 4°C .
- Collect X-ray diffraction data at 100K using Mo-Kα radiation (λ = 0.71073 Å). Solve structures with SHELXT and refine with Olex2 .
- Validate hydrogen bonding (e.g., N–H···O=C interactions) and planarity of the triazine ring .
How can computational modeling predict binding affinities of this compound for target enzymes?
Q. Advanced Research Focus
- Workflow :
- Docking : Use AutoDock Vina with a flexible triazine moiety and rigid receptor (e.g., DHFR or kinase targets). Set exhaustiveness to 32 .
- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes .
- QSAR : Correlate substituent electronegativity (e.g., fluorine, methoxy) with IC₅₀ values from enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
